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molecular formula C14H10O2S B1667962 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol CAS No. 63676-22-2

2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol

Cat. No. B1667962
M. Wt: 242.29 g/mol
InChI Key: MDGWZLQPNOETLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04133814

Procedure details

A mixture of 16.5 grams of 2-(4-methoxyphenyl)-6-methoxybenzothiophene and 50 grams of pyridine hydrochloride was prepared. The mixture was heated at 220° C. for six hours. The resulting mixture then was poured into an ice-water mixture. The mixture was filtered, and the collected solid was dried in air and recrystallized from methanol to obtain 10.5 grams of 2-(4-hydroxyphenyl)-6-hydroxybenzothiophene, melting point 305°-306° C.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][C:11]3[CH:17]=[C:16]([O:18]C)[CH:15]=[CH:14][C:12]=3[CH:13]=2)=[CH:5][CH:4]=1.Cl.N1C=CC=CC=1>>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][C:11]3[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:12]=3[CH:13]=2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1SC2=C(C1)C=CC(=C2)OC
Name
Quantity
50 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the collected solid was dried in air
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1SC2=C(C1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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